![molecular formula C7H7BF2O2 B1426774 (4,5-Difluoro-2-methylphenyl)boronic acid CAS No. 1416244-48-8](/img/structure/B1426774.png)
(4,5-Difluoro-2-methylphenyl)boronic acid
Overview
Description
“(4,5-Difluoro-2-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H7BF2O2 . It has a molecular weight of 171.94 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(4,5-Difluoro-2-methylphenyl)boronic acid” is 1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
Boronic acids, including “(4,5-Difluoro-2-methylphenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
“(4,5-Difluoro-2-methylphenyl)boronic acid” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . The boiling point is 283.8±50.0 °C at 760 mmHg . The compound has a molar refractivity of 38.1±0.4 cm³ .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of (4,5-Difluoro-2-methylphenyl)boronic acid, focusing on several unique applications:
Suzuki-Miyaura Coupling
This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions, which are widely applied in carbon-carbon bond-forming processes due to their mild and functional group tolerant reaction conditions .
Monoarylation of Dibromoarenes
It serves as a reactant for the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .
Preparation of Diarylmercurials
The compound is involved in the preparation of homoleptic diarylmercurials, which are significant in various chemical synthesis processes .
Sensing Diols and Anions
Boronic acids, including (4,5-Difluoro-2-methylphenyl)boronic acid, are utilized in the detection of diols and anions using specific molecular receptors with novel sensing methods .
Molecular Recognition of Saccharides
They are also used in molecular recognition to sense mono- and polysaccharides, which are challenging molecules to differentiate due to their similarity in size and structure .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of the compound (4,5-Difluoro-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (4,5-Difluoro-2-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (4,5-Difluoro-2-methylphenyl)boronic acid affects the SM coupling pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids in general are known for their stability, readiness for preparation, and environmental benignity , which can impact their bioavailability.
Result of Action
The molecular and cellular effects of the action of (4,5-Difluoro-2-methylphenyl)boronic acid are primarily seen in the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound .
Action Environment
The action, efficacy, and stability of (4,5-Difluoro-2-methylphenyl)boronic acid can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
properties
IUPAC Name |
(4,5-difluoro-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSKIGNGLQRANK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-methylphenyl)boronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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